Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-
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Overview
Description
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a bis(2-methoxyethyl)amino group, and a diazenyl group attached to a phenyl ring substituted with iodine and nitro groups. Its molecular formula is C20H23IN6O7, and it has a molecular weight of 586.34 g/mol .
Preparation Methods
The synthesis of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the diazotization of 2-iodo-4,6-dinitroaniline followed by coupling with 5-[bis(2-methoxyethyl)amino]-2-methoxyphenylamine. The reaction conditions typically require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Chemical Reactions Analysis
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and iodo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The diazenyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Compared to other similar compounds, Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- stands out due to its unique combination of functional groups. Similar compounds include:
Acetamide, N-[5-[bis(2-ethoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-: This compound has ethoxyethyl groups instead of methoxyethyl groups.
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-butyl-4,6-dicyano-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)diazenyl]phenyl]-: This compound features a different diazenyl group with additional cyano and dioxo groups.
Properties
CAS No. |
62607-26-5 |
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Molecular Formula |
C21H25IN6O8 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25IN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) |
InChI Key |
SMHNZXAPRVGABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC |
Origin of Product |
United States |
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